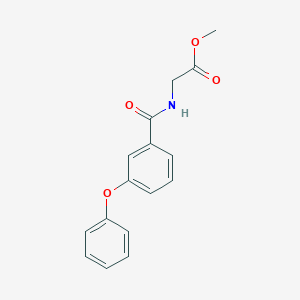![molecular formula C39H27NO3 B5353237 1,4,7,8,9-pentaphenyl-4-azatricyclo[5.2.1.0~2,6~]dec-8-ene-3,5,10-trione](/img/structure/B5353237.png)
1,4,7,8,9-pentaphenyl-4-azatricyclo[5.2.1.0~2,6~]dec-8-ene-3,5,10-trione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,4,7,8,9-pentaphenyl-4-azatricyclo[5.2.1.0~2,6~]dec-8-ene-3,5,10-trione, also known as PTAD, is a heterocyclic compound that has been widely used in organic synthesis. PTAD is a versatile reagent that can be used for a variety of reactions, including cycloadditions, oxidations, and reductions.
Mécanisme D'action
The mechanism of action of 1,4,7,8,9-pentaphenyl-4-azatricyclo[5.2.1.0~2,6~]dec-8-ene-3,5,10-trione is complex and depends on the specific reaction it is used for. In general, this compound acts as an oxidizing agent, accepting electrons from the substrate to form a reactive intermediate. This intermediate can then undergo further reactions, such as cycloadditions or reductions, depending on the reaction conditions.
Biochemical and Physiological Effects:
There is limited research on the biochemical and physiological effects of this compound. However, some studies have suggested that this compound may have toxic effects on cells and tissues. This compound has been shown to induce oxidative stress and DNA damage in cells, which could lead to cell death or mutations.
Avantages Et Limitations Des Expériences En Laboratoire
1,4,7,8,9-pentaphenyl-4-azatricyclo[5.2.1.0~2,6~]dec-8-ene-3,5,10-trione has several advantages for use in lab experiments. It is a versatile reagent that can be used for a variety of reactions, and it is relatively easy to synthesize. This compound is also stable and can be stored for long periods of time. However, there are also some limitations to using this compound. It can be toxic to cells and tissues, and it may not be suitable for reactions that require high selectivity or yield.
Orientations Futures
There are several future directions for research on 1,4,7,8,9-pentaphenyl-4-azatricyclo[5.2.1.0~2,6~]dec-8-ene-3,5,10-trione. One area of interest is the development of new synthetic methods for this compound and its derivatives. This could lead to the synthesis of new heterocyclic compounds with potential applications in pharmaceuticals and materials science. Another area of interest is the investigation of the biochemical and physiological effects of this compound, which could provide insight into its potential toxicity and mechanisms of action. Finally, there is a need for more research on the use of this compound in specific reactions, such as cycloadditions and oxidations, to optimize reaction conditions and improve yields.
Méthodes De Synthèse
1,4,7,8,9-pentaphenyl-4-azatricyclo[5.2.1.0~2,6~]dec-8-ene-3,5,10-trione can be synthesized by the reaction of phthalic anhydride with aniline in the presence of zinc chloride. The reaction proceeds through a series of intermediate steps to form the final product. The yield of this compound can be improved by optimizing the reaction conditions, such as temperature, reaction time, and solvent.
Applications De Recherche Scientifique
1,4,7,8,9-pentaphenyl-4-azatricyclo[5.2.1.0~2,6~]dec-8-ene-3,5,10-trione has been widely used in organic synthesis as a versatile reagent. It can be used for a variety of reactions, including cycloadditions, oxidations, and reductions. This compound is particularly useful for the synthesis of heterocyclic compounds, which are important in pharmaceuticals and materials science. This compound has also been used in the synthesis of natural products, such as alkaloids and terpenes.
Propriétés
IUPAC Name |
1,4,7,8,9-pentakis-phenyl-4-azatricyclo[5.2.1.02,6]dec-8-ene-3,5,10-trione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C39H27NO3/c41-35-33-34(36(42)40(35)30-24-14-5-15-25-30)39(29-22-12-4-13-23-29)32(27-18-8-2-9-19-27)31(26-16-6-1-7-17-26)38(33,37(39)43)28-20-10-3-11-21-28/h1-25,33-34H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FBMGXRFVQBOWEB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=C(C3(C4C(C2(C3=O)C5=CC=CC=C5)C(=O)N(C4=O)C6=CC=CC=C6)C7=CC=CC=C7)C8=CC=CC=C8 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C39H27NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
557.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![2-cyclohexyl-5-imino-6-(1H-indol-3-ylmethylene)-5,6-dihydro-7H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one](/img/structure/B5353156.png)
![N-(4-methoxy-2-methylphenyl)-4-[2-(4-morpholinyl)-4-pyrimidinyl]-1-piperazinecarboxamide](/img/structure/B5353160.png)
![N'-[(4-chlorophenyl)sulfonyl]-4-fluoro-N,N-dimethylbenzenecarboximidamide](/img/structure/B5353161.png)
![N-ethyl-N-{[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}cyclohexanecarboxamide](/img/structure/B5353175.png)

![3-hydroxy-1-(3-methoxypropyl)-4-[(2-methyl-2,3-dihydro-1-benzofuran-5-yl)carbonyl]-5-(2-thienyl)-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B5353203.png)
![N-[(1S)-2,3-dihydro-1H-inden-1-yl]-1-methyl-6-(3-pyridinyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B5353208.png)
![N-{3-(2-chlorophenyl)-2-[(4-methoxybenzoyl)amino]acryloyl}leucine](/img/structure/B5353232.png)
![5-[4-(diethylamino)phenyl]-1-[2-(dimethylamino)ethyl]-4-(4-fluorobenzoyl)-3-hydroxy-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B5353239.png)

![1,2,3,6,7,8-hexahydro-10H-cyclopenta[4,5]thieno[2,3-d]pyrrolo[1,2-a]pyrimidin-10-one](/img/structure/B5353253.png)
![N-cyclopropyl-N-[(3-methyl-2-thienyl)methyl]morpholine-2-carboxamide](/img/structure/B5353258.png)
![2-[(3-methoxypropyl)amino]-3-{[4-oxo-3-(1-phenylethyl)-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B5353265.png)
![N-[2-(4-fluorophenoxy)ethyl]-4-(4-morpholinyl)benzamide](/img/structure/B5353268.png)
